molecular formula C23H14BrCl2N3O4 B2547485 (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 380478-19-3

(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No. B2547485
CAS RN: 380478-19-3
M. Wt: 547.19
InChI Key: UHZHSBANULYBED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo, chloro, methoxy, nitro, and cyanopropenamide groups would likely have a significant impact on the molecule’s shape and electronic structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the bromo and chloro groups are good leaving groups and could be displaced in nucleophilic substitution reactions. The nitro group is electron-withdrawing and could activate the molecule towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by the polar nitro, methoxy, and cyanopropenamide groups. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

Optical Properties and Materials Science Applications

Compounds similar to (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide have been studied for their optical properties, particularly in the context of nonlinear optical (NLO) activities and thermal stability, which are crucial for semiconductor devices. For example, research on chalcone derivatives, which share some structural similarities with the compound , has demonstrated significant NLO activities and thermal stabilities. These findings suggest potential applications in semiconductor devices due to their good electron transport materials, functioning as n-type organic semiconductors (Shkir et al., 2019).

Biological and Antitumor Applications

The compound's structural motifs are related to those of phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones, which have shown antitumor activity. Specifically, derivatives with nitro, chloro, bromo, and methoxy groups on the phenyl ring demonstrated tumor-inhibitory potency against Sarcoma 180 ascites cells in mice. This suggests potential applications in developing anticancer agents (Lin & Sartorelli, 1976).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to predict its mechanism of action. If it’s a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For instance, if it’s highly reactive or toxic, it could pose a risk to health and safety. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, its potential biological activity, or its properties as a material. Further studies could also investigate its synthesis and reactivity in more detail .

properties

IUPAC Name

(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrCl2N3O4/c24-17-3-8-22(33-13-14-1-4-18(25)5-2-14)15(10-17)9-16(12-27)23(30)28-21-7-6-19(29(31)32)11-20(21)26/h1-11H,13H2,(H,28,30)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZHSBANULYBED-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrCl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide

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